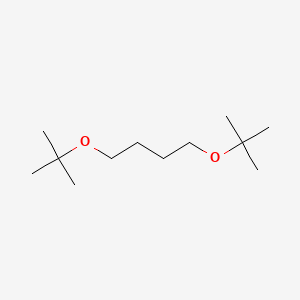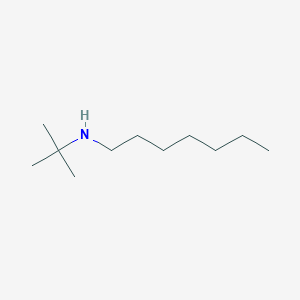
N-tert-Butylheptan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-Butylheptan-1-amine is an organic compound belonging to the class of amines It features a heptane backbone with a tert-butyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-tert-Butylheptan-1-amine can be synthesized through several methods. One common approach involves the alkylation of tert-butylamine with heptan-1-ol in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as zinc chloride can enhance the reaction rate and selectivity, making the process more cost-effective and scalable .
Analyse Des Réactions Chimiques
Types of Reactions: N-tert-Butylheptan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Amides or nitriles.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted amines.
Applications De Recherche Scientifique
N-tert-Butylheptan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: This compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drugs targeting specific enzymes or receptors.
Industry: this compound is utilized in the production of polymers, catalysts, and other industrial chemicals.
Mécanisme D'action
The mechanism by which N-tert-Butylheptan-1-amine exerts its effects involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical pathways. It may also interact with enzymes, altering their activity and influencing metabolic processes .
Comparaison Avec Des Composés Similaires
- N-tert-Butylhexan-1-amine
- N-tert-Butylpentan-1-amine
- N-tert-Butylbutan-1-amine
Comparison: N-tert-Butylheptan-1-amine is unique due to its longer heptane chain, which can influence its physical and chemical properties. Compared to its shorter-chain analogs, it may exhibit different solubility, boiling points, and reactivity. This uniqueness makes it suitable for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
78579-52-9 |
|---|---|
Formule moléculaire |
C11H25N |
Poids moléculaire |
171.32 g/mol |
Nom IUPAC |
N-tert-butylheptan-1-amine |
InChI |
InChI=1S/C11H25N/c1-5-6-7-8-9-10-12-11(2,3)4/h12H,5-10H2,1-4H3 |
Clé InChI |
YSZRBYDNFZRYSJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCNC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


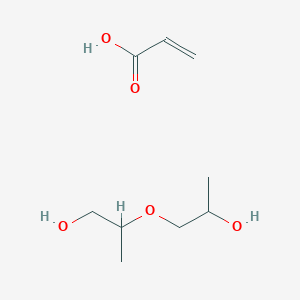
![1-{[Bis(2-methoxyethyl)amino]methyl}naphthalen-2-OL](/img/structure/B14429749.png)
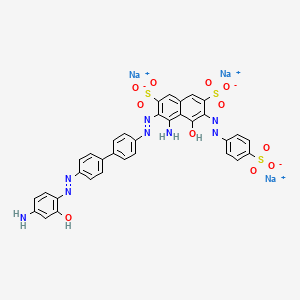
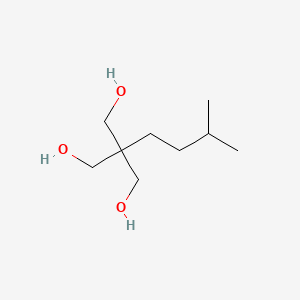
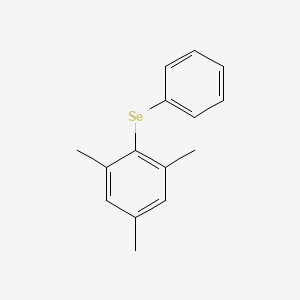

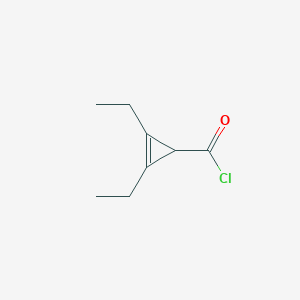

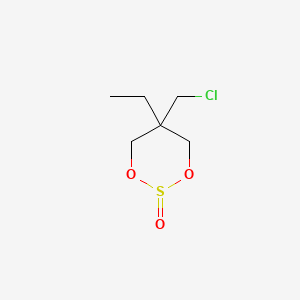
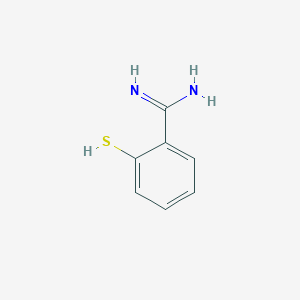
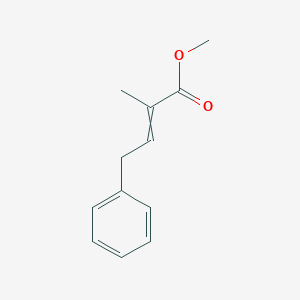
![Phosphonium, triphenyl[3-(trimethoxysilyl)propyl]-, iodide](/img/structure/B14429799.png)
